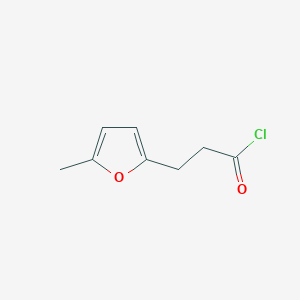

3-(5-Methylfuran-2-yl)propanoyl chloride

Description

3-(5-Methylfuran-2-yl)propanoyl chloride is an acyl chloride derivative characterized by a furan ring substituted with a methyl group at the 5-position and a propanoyl chloride moiety at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly for constructing complex molecules via nucleophilic acyl substitution reactions. Its reactivity stems from the electrophilic carbonyl carbon, which facilitates reactions with amines, alcohols, and other nucleophiles to form amides, esters, or ketones. The presence of the methyl-substituted furan ring introduces steric and electronic effects that influence its stability and reactivity compared to analogous benzene-based acyl chlorides .

Properties

Molecular Formula |

C8H9ClO2 |

|---|---|

Molecular Weight |

172.61 g/mol |

IUPAC Name |

3-(5-methylfuran-2-yl)propanoyl chloride |

InChI |

InChI=1S/C8H9ClO2/c1-6-2-3-7(11-6)4-5-8(9)10/h2-3H,4-5H2,1H3 |

InChI Key |

QXUPDBSPYCPGGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)CCC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(5-Methylfuran-2-yl)propanoyl chloride can be compared to other propanoyl chloride derivatives, such as those described in the provided evidence (e.g., compounds 34a–34d). Below is a systematic comparison:

Structural and Electronic Differences

| Compound | Aromatic Substituent | Electronic Effects |

|---|---|---|

| This compound | 5-Methylfuran-2-yl | Electron-deficient furan ring due to oxygen heteroatom; methyl group provides mild electron-donating effect. |

| 34a: 3-(3',4'-Dimethoxyphenyl)propanoyl chloride | 3',4'-Dimethoxyphenyl | Strong electron-donating methoxy groups enhance resonance stabilization of the acyl chloride. |

| 34b: 3-(3',4'-Methylenedioxyphenyl)propanoyl chloride | 3',4'-Methylenedioxyphenyl | Methylenedioxy group creates a fused ring system, increasing rigidity and electron density. |

| 34c: 3-(3',4',5'-Trimethoxyphenyl)propanoyl chloride | 3',4',5'-Trimethoxyphenyl | Three methoxy groups significantly increase electron density, reducing electrophilicity of the carbonyl carbon. |

Key Insight : The furan-based derivative exhibits lower electron density at the carbonyl carbon compared to methoxy-substituted benzene derivatives, making it less reactive toward weak nucleophiles but more stable under acidic conditions .

Physical Properties

| Compound | Physical State (Synthesis) | Stability Notes |

|---|---|---|

| This compound | Likely oil (hypothetical) | Sensitive to moisture; requires inert atmosphere for storage. |

| 34a | Yellow oil | Stable under nitrogen; decomposes upon prolonged exposure to air. |

| 34b | Green oil | Higher stability due to fused methylenedioxy ring. |

| 34c | Green crystalline solid | Enhanced crystallinity from trimethoxy substituents. |

Key Insight : The methyl-furan derivative is expected to exhibit intermediate stability between liquid (e.g., 34a ) and crystalline (e.g., 34c ) forms, influenced by the balance of steric hindrance and intermolecular interactions.

Spectral Data Comparison

| Compound | $^1$H NMR (Key Signals) | IR (C=O Stretch, cm$^{-1}$) |

|---|---|---|

| This compound | δ 2.35 (s, 3H, CH$_3$), δ 6.15–6.30 (furan H) | ~1800 (sharp) |

| 34a | δ 3.85 (s, 6H, OCH$_3$), δ 6.80–7.10 (Ar-H) | 1785 |

| 34c | δ 3.75 (s, 9H, OCH$_3$), δ 6.50 (Ar-H) | 1770 |

Key Insight : The furan derivative’s IR carbonyl stretch is expected at a higher frequency (~1800 cm$^{-1}$) than methoxy-substituted analogs due to reduced conjugation with the aromatic system.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.